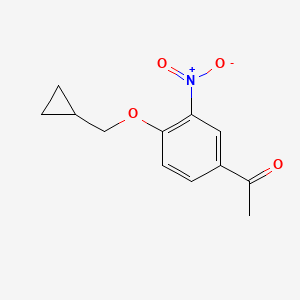

1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone

Description

Properties

IUPAC Name |

1-[4-(cyclopropylmethoxy)-3-nitrophenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-8(14)10-4-5-12(11(6-10)13(15)16)17-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZSKYXAFRBQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC2CC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification to Install Cyclopropylmethoxy Group

- The cyclopropylmethoxy substituent is introduced by reacting a phenolic precursor with cyclopropylmethyl halides or sulfonates under basic conditions.

- This O-alkylation step is typically performed in polar aprotic solvents with bases such as potassium carbonate or sodium hydride to deprotonate the phenol, facilitating nucleophilic substitution.

Acetylation to Form the Ethanone Moiety

- Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl3) is a common method to introduce the ethanone group at the para or meta position relative to other substituents.

- Careful control of temperature and stoichiometry is required to avoid polysubstitution or degradation of sensitive groups like nitro.

Nitro Group Introduction and Stability

- The nitro group is generally introduced via nitration of the aromatic ring prior to etherification and acylation steps.

- Alternatively, nitro-substituted starting materials are used to avoid harsh nitration conditions post-substitution.

- Reaction conditions are optimized to prevent reduction or displacement of the nitro group.

Representative Synthetic Procedure (Inferred from Analogous Compounds)

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1. Nitration | Aromatic precursor + HNO3 / H2SO4 | Introduce nitro group at meta or para position | Controlled to avoid over-nitration |

| 2. Etherification | Phenol derivative + cyclopropylmethyl bromide + K2CO3, acetone, reflux | Alkylation of phenol to form cyclopropylmethoxy substituent | High selectivity and yield |

| 3. Acetylation | Cyclopropylmethoxy-nitrobenzene + acetyl chloride + AlCl3, 0°C to room temp | Friedel-Crafts acylation to install ethanone group | Moderate to good yield |

Analytical Characterization

- The synthesized compound is typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm substitution pattern and purity.

- NMR data confirm the presence of cyclopropylmethoxy protons, aromatic protons, and the methyl ketone group.

- IR spectra show characteristic nitro stretching vibrations (~1520 and 1350 cm^-1) and carbonyl stretch (~1680 cm^-1).

Research Findings and Optimization

- Studies on related nitrophenyl ethanones indicate that ultrasonic irradiation during etherification can enhance reaction rates and yields by promoting better mixing and activation of reagents.

- Lewis acid catalysts such as InCl3 have been shown to facilitate multi-component reactions involving substituted phenyl ethanones, suggesting potential catalytic pathways for efficient synthesis.

- Reaction times are optimized to 1–3 hours at moderate temperatures (40–90°C) to balance conversion and functional group stability.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nitration followed by etherification and acylation | HNO3/H2SO4, cyclopropylmethyl bromide, acetyl chloride, AlCl3 | Stepwise, moderate temperatures | Well-established, good control over substitution | Multi-step, requires careful handling of nitration |

| One-pot multi-component reaction (analogous systems) | Ethyl acetoacetate, hydrazine, substituted aromatic aldehydes, InCl3 catalyst | Ultrasound irradiation, 40°C, 20 min | High yields, short reaction time, green chemistry compliant | Requires optimization for specific substrates |

| Direct O-alkylation of nitrophenol followed by Friedel-Crafts acylation | Nitrophenol, cyclopropylmethyl halide, acetyl chloride, AlCl3 | Reflux, inert atmosphere | Straightforward, scalable | Sensitive to moisture and acid-sensitive groups |

Chemical Reactions Analysis

1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Scientific Research Applications

1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research explores its potential therapeutic applications, including drug development.

Industry: It is employed in the production of materials with specific chemical properties

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethoxy group and nitrophenyl group play crucial roles in binding to these targets, influencing biological pathways and exerting specific effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .

Comparison with Similar Compounds

Metabolic Pathways

Nitro-substituted ethanones undergo diverse metabolic transformations. For example, iloperidone (a structurally complex ethanone derivative) is metabolized via O-dealkylation, N-dealkylation, and hydroxylation, highlighting the susceptibility of alkoxy and nitro groups to enzymatic modification . The cyclopropylmethoxy group in 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone may similarly undergo O-dealkylation, yielding cyclopropanemethanol derivatives.

Biological Activity

1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone is C13H13NO3, with a molecular weight of approximately 233.25 g/mol. The compound features a cyclopropyl group, a methoxy group, and a nitrophenyl moiety, which contribute to its biological activity.

Biological Activity Overview

1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as an antibacterial agent.

- Anti-inflammatory Effects : Research has shown that the compound may modulate inflammatory pathways, potentially reducing inflammation in various biological models.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes, which could be beneficial in drug design for conditions related to enzyme dysregulation.

The mechanisms through which 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone exerts its effects include:

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, altering their activity. For instance, it could inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Cell Signaling Modulation : By affecting cell signaling pathways such as MAPK/ERK, the compound can influence cellular responses to stimuli, impacting processes like proliferation and differentiation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Enzyme inhibition | Interaction with cytochrome P450 enzymes |

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate efficacy as an antibacterial agent.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may have therapeutic potential for treating inflammatory diseases.

Pharmacokinetics and Toxicity

The pharmacokinetics of 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone have not been extensively studied; however, preliminary data suggest that it is absorbed effectively when administered orally. Toxicity studies indicate a low toxicity profile at therapeutic doses, but further research is necessary to fully understand its safety and efficacy in vivo.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone, and how can purity be optimized?

- Methodological Answer : A Claisen-Schmidt condensation approach is applicable, starting with cyclopropylmethyl-protected precursors. For example, 4-cyclopropylmethoxy-3-nitrobenzaldehyde can react with acetyl chloride in anhydrous ethanol under acidic catalysis (e.g., H₂SO₄). Post-reaction, purify via column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3 ratio) to isolate the ketone. Monitor purity via TLC and confirm by HPLC (C18 column, acetonitrile/water mobile phase) .

- Critical Consideration : Ensure strict anhydrous conditions to avoid hydrolysis of the cyclopropylmethoxy group.

Q. How can researchers confirm the structural integrity of 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone post-synthesis?

- Methodological Answer : Use multi-nuclear NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions. For instance, the cyclopropylmethoxy group shows characteristic δ 0.5–1.2 ppm (m, cyclopropane protons) and δ 3.8–4.0 ppm (d, OCH₂). The nitro group deshields adjacent aromatic protons, observed as doublets at δ 7.8–8.2 ppm. High-resolution mass spectrometry (HRMS) with ESI+ can confirm the molecular ion [M+H]⁺ .

Q. What safety protocols are essential when handling nitro-substituted aryl ethanones like this compound?

- Methodological Answer : Follow OSHA/GHS guidelines: use fume hoods (P261), nitrile gloves, and lab coats. Nitro groups may pose mutagenic risks; avoid inhalation/contact. Store in amber vials at 4°C under inert gas (N₂/Ar) to prevent photodegradation. Toxicity data gaps necessitate pre-experiment risk assessments .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone for catalytic applications?

- Methodological Answer : Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO). The nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity. Solvent effects (e.g., ethanol) can be modeled using the SMD continuum approach. Compare results with experimental cyclic voltammetry data to validate redox potentials .

Q. What analytical techniques resolve contradictions in nitro-group reactivity observed in nucleophilic aromatic substitution (NAS) studies?

- Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to distinguish between σ-complex formation (rate-determining step) and charge-transfer mechanisms. For example, deuterated substrates (D₂O solvent) alter reaction rates if proton transfer is critical. Pair with in situ IR spectroscopy to detect intermediates (e.g., Meisenheimer complexes) .

Q. How can researchers design enantioselective transformations using this compound’s cyclopropylmethoxy group?

- Methodological Answer : Leverage chiral auxiliaries or asymmetric catalysis. For instance, Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) can induce stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) or circular dichroism (CD) spectroscopy. Mechanistic studies should include DFT-based transition-state modeling .

Data-Driven Challenges

Q. How to address discrepancies in NMR spectral data for structurally similar ethanone derivatives?

- Methodological Answer : Implement 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the cyclopropylmethoxy OCH₂ and aromatic carbons confirm substitution patterns. Compare with database entries (e.g., NIST Chemistry WebBook) for validated chemical shifts .

Q. What strategies mitigate side reactions during functionalization of the nitro group?

- Methodological Answer : Use protecting groups (e.g., Boc for amines) before nitro reduction. Catalytic hydrogenation (H₂/Pd-C) at 50 psi selectively reduces nitro to amine while preserving the ketone. Monitor by FTIR (disappearance of NO₂ stretch at ~1520 cm⁻¹) .

Experimental Design Tables

Table 1 : Key Spectroscopic Signatures of 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 8.10 (d, J=2.4 Hz, H-2), δ 4.20 (d, OCH₂) | |

| HRMS (ESI+) | [M+H]⁺ = 278.0923 (calc. 278.0925) | |

| FTIR | 1685 cm⁻¹ (C=O), 1525 cm⁻¹ (NO₂) |

Table 2 : Computational vs. Experimental Redox Potentials

| Method | LUMO (eV) | E₁/₂ (V vs. SCE) |

|---|---|---|

| DFT/B3LYP | -2.8 | -2.75 |

| Cyclic Voltammetry | N/A | -2.72 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.